molecular formula C8H20ClNOSi B12577508 N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine CAS No. 190372-52-2

N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine

Cat. No.: B12577508
CAS No.: 190372-52-2
M. Wt: 209.79 g/mol
InChI Key: WVINCTJPQRDQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine is a chemical compound with the molecular formula C8H20ClNOSi. It is a silanamine derivative, characterized by the presence of a silicon atom bonded to an amine group, a chlorine atom, and an alkoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine typically involves the reaction of tert-butylamine with chloromethylsilane derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The use of solvents such as dichloromethane or toluene can facilitate the reaction by dissolving the reactants and providing a medium for the reaction to occur.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different silanamine derivatives.

    Oxidation Reactions: The compound can be oxidized to form silanol derivatives, which are useful intermediates in organic synthesis.

    Reduction Reactions: Reduction of the compound can lead to the formation of silane derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions to achieve the desired oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions to prevent over-reduction.

Major Products Formed

    Substitution Reactions: Formation of various silanamine derivatives with different substituents.

    Oxidation Reactions: Formation of silanol derivatives.

    Reduction Reactions: Formation of silane derivatives with different functional groups.

Scientific Research Applications

N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of silanamine derivatives and other silicon-containing compounds.

    Biology: Investigated for its potential use in the modification of biomolecules and as a building block for the synthesis of bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine involves its reactivity with various nucleophiles and electrophiles. The silicon atom in the compound can form stable bonds with different functional groups, allowing for the formation of diverse derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being investigated.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine: Characterized by the presence of a tert-butyl group, a chlorine atom, and an alkoxy group.

    N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanol: Similar structure but with a hydroxyl group instead of an amine group.

    N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silane: Similar structure but without the amine group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the tert-butyl group provides steric hindrance, while the chlorine atom and alkoxy group offer sites for further chemical modification.

This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

CAS No.

190372-52-2

Molecular Formula

C8H20ClNOSi

Molecular Weight

209.79 g/mol

IUPAC Name

N-(chloro-methyl-propan-2-yloxysilyl)-2-methylpropan-2-amine

InChI

InChI=1S/C8H20ClNOSi/c1-7(2)11-12(6,9)10-8(3,4)5/h7,10H,1-6H3

InChI Key

WVINCTJPQRDQFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)O[Si](C)(NC(C)(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.